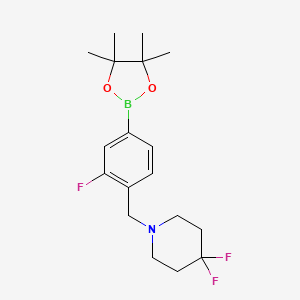
4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
Overview
Description
“4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine” is a complex organic compound. It is an important boric acid derivative . The compound is obtained by a two-step substitution reaction .
Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Structural Analysis :
- The compound is used as a boric acid ester intermediate with benzene rings. It is obtained through a three-step substitution reaction and confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT (Density Functional Theory) studies are used to analyze the molecular structures, revealing consistencies between DFT-optimized structures and crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals Investigation :
- This compound is investigated for its molecular electrostatic potential and frontier molecular orbitals using DFT. This exploration reveals some physicochemical properties of the compounds, contributing to the understanding of its potential in scientific research (Huang et al., 2021).
Intermediate in Biologically Active Compounds Synthesis :
- It serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in synthesizing compounds like crizotinib (Kong et al., 2016).
Palladium-Catalyzed Borylation in Synthesis :
- The compound is involved in the Pd-catalyzed borylation of arylbromides, demonstrating effectiveness in borylation, especially for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Role in Fluorescent Prochelator Development :
- Derivatives of this compound have been used to develop boronic ester-based fluorescent prochelators, which respond to hydrogen peroxide and metal ions by decreasing fluorescence. This indicates its potential application in the development of sensitive detection methods for various chemicals (Hyman & Franz, 2012).
Photoluminescence and Base Doping in Polymer Synthesis :
- It's used in the synthesis of well-defined poly(2,7-fluorene) derivatives, showcasing potential in photophysical applications and the fabrication of blue-light-emitting devices (Ranger et al., 1997).
Mechanism of Action
Target of Action
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
It’s known that boronic acid pinacol ester compounds have unique structures that give them good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Biochemical Pathways
It’s known that arylboronic acid, which this compound is related to, is one of the important nucleophiles in the suzuki reaction . This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that fluorine-containing compounds, which this compound is a part of, have the advantages of high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon . These properties could potentially impact the bioavailability of this compound.
Result of Action
It’s known that amide local anesthetics, which this compound is related to, are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .
Action Environment
It’s known that arylboronic acid, which this compound is related to, is economical and easy to obtain, and it is stable to water and air . This suggests that this compound may also have similar stability properties.
Properties
IUPAC Name |
4,4-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BF3NO2/c1-16(2)17(3,4)25-19(24-16)14-6-5-13(15(20)11-14)12-23-9-7-18(21,22)8-10-23/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYZDKJGJRIHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(CC3)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


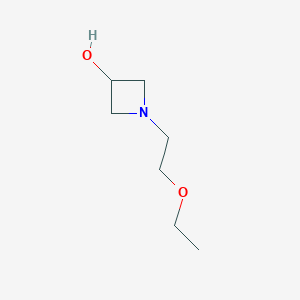

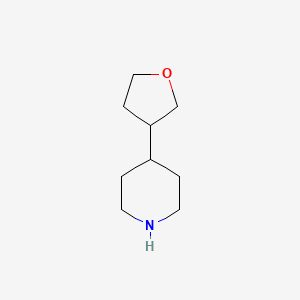

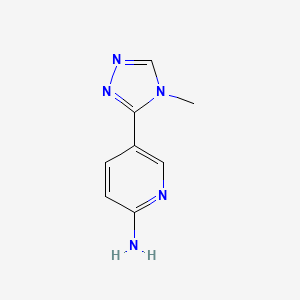

![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)
![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
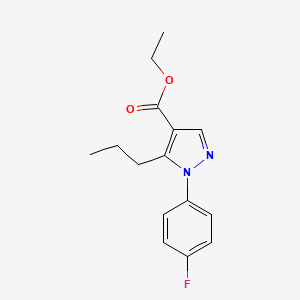
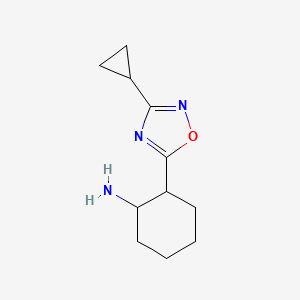

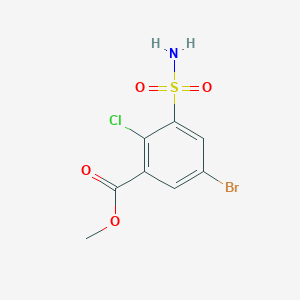
![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)
